Vemurafenib-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vemurafenib-d5 is a deuterated form of Vemurafenib, a kinase inhibitor used primarily in the treatment of melanoma with the BRAF V600E mutation. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile. This compound is particularly significant in pharmacokinetic studies and drug metabolism research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Vemurafenib-d5 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrrolo[2,3-b]pyridine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the deuterium atoms: This can be achieved through deuterium exchange reactions or by using deuterated reagents in the synthesis.
Coupling reactions: These are used to attach various functional groups to the core structure, including the chlorophenyl and difluorophenyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: To ensure high yield and purity.
Use of deuterated solvents and reagents: To incorporate deuterium atoms efficiently.
Purification steps: Including crystallization and chromatography to obtain the final product with high deuterium incorporation.
Analyse Des Réactions Chimiques
Types of Reactions: Vemurafenib-d5 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form oxidized metabolites.
Reduction: Though less common, reduction reactions can occur under specific conditions.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride.
Substitution reagents: Including nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which can be analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
Vemurafenib-d5 has a wide range of applications in scientific research:
Pharmacokinetic studies: Used to study the absorption, distribution, metabolism, and excretion of Vemurafenib.
Drug metabolism research: Helps in understanding the metabolic pathways and identifying metabolites.
Biological studies: Used in cell culture and animal models to study the effects of Vemurafenib on cancer cells.
Industrial applications: In the development of new formulations and drug delivery systems.
Mécanisme D'action
Vemurafenib-d5 exerts its effects by inhibiting the BRAF V600E kinase, a mutated form of the BRAF protein that is involved in cell proliferation. By binding to the ATP-binding site of the mutant BRAF, this compound blocks the downstream signaling pathways, leading to the inhibition of tumor growth and induction of apoptosis in melanoma cells .
Comparaison Avec Des Composés Similaires
Dabrafenib: Another BRAF inhibitor used in melanoma treatment.
Trametinib: A MEK inhibitor often used in combination with BRAF inhibitors.
Cobimetinib: Another MEK inhibitor used in combination therapies.
Comparison: Vemurafenib-d5 is unique due to its deuterium incorporation, which can enhance its metabolic stability and reduce the formation of toxic metabolites. Compared to other BRAF inhibitors like Dabrafenib, this compound may offer improved pharmacokinetic properties and a different side effect profile .
Propriétés
Numéro CAS |
1365986-90-8 |
---|---|
Formule moléculaire |
C₂₃H₁₃D₅ClF₂N₃O₃S |
Poids moléculaire |
494.95 |
Synonymes |
N-[3-[[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide-d5; PLX 4032-d5; RG 7204-d5; Ro 51-85426-d5; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.